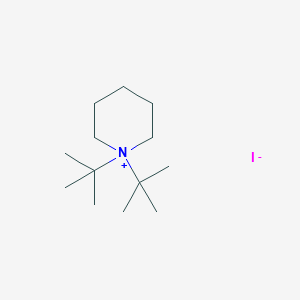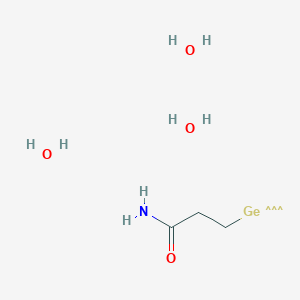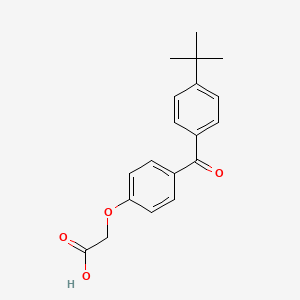
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- is an organic compound with a complex structure that includes a benzoyl group and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoyl or phenoxy rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its benzoyl and phenoxy groups play a crucial role in binding to target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 1,1-dimethylethyl ester: Shares the 1,1-dimethylethyl group but differs in the ester functionality.
4-(1,1-dimethylethyl)benzoic acid: Similar benzoyl group but lacks the phenoxy group.
Uniqueness
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- is unique due to its combination of benzoyl and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
107020-32-6 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[4-(4-tert-butylbenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C19H20O4/c1-19(2,3)15-8-4-13(5-9-15)18(22)14-6-10-16(11-7-14)23-12-17(20)21/h4-11H,12H2,1-3H3,(H,20,21) |
Clave InChI |
OJLLXQAAXYNISK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



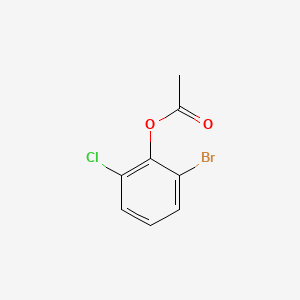
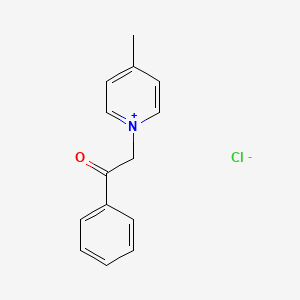

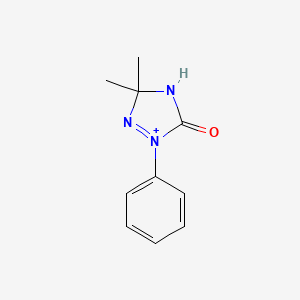


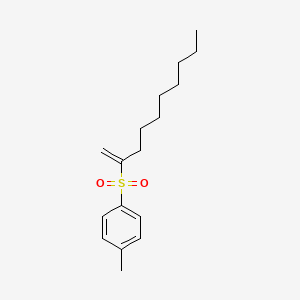
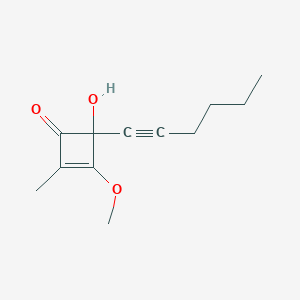
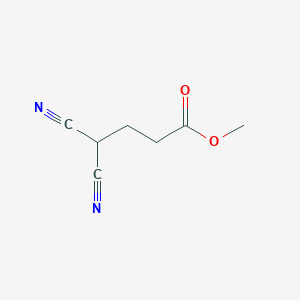

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
